N-[3-(acetylamino)phenyl]-2-(4-biphenylyl)acetamide
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Overview
Description
N-[3-(acetylamino)phenyl]-2-(4-biphenylyl)acetamide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an acetylamino group attached to a phenyl ring, which is further connected to a biphenyl acetamide moiety. Its complex structure makes it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of N-[3-(acetylamino)phenyl]-2-(4-biphenylyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the acetylation of 3-aminophenyl, followed by coupling with 4-biphenylyl acetic acid. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining the quality of the final product.
Chemical Reactions Analysis
N-[3-(acetylamino)phenyl]-2-(4-biphenylyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-(4-biphenylyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-(4-biphenylyl)acetamide involves its interaction with specific molecular targets and pathways. The acetylamino group and biphenyl moiety play crucial roles in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes, depending on the context of its application.
Comparison with Similar Compounds
N-[3-(acetylamino)phenyl]-2-(4-biphenylyl)acetamide can be compared with similar compounds such as:
N-[3-(acetylamino)phenyl]-2-(4-bromophenoxy)acetamide: This compound has a bromophenoxy group instead of a biphenylyl group, which may result in different chemical and biological properties.
N-[3-(acetylamino)phenyl]-2-(4-aminophenyl)acetamide: The presence of an aminophenyl group can alter the compound’s reactivity and potential applications
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16(25)23-20-8-5-9-21(15-20)24-22(26)14-17-10-12-19(13-11-17)18-6-3-2-4-7-18/h2-13,15H,14H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZHATWDNXODDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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